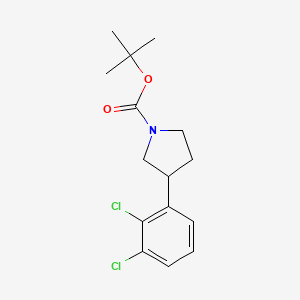![molecular formula C8H3FN2S B15331320 7-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B15331320.png)
7-Fluorobenzo[d]thiazole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluorobenzo[d]thiazole-2-carbonitrile is a heterocyclic organic compound featuring a benzothiazole ring substituted with a fluorine atom at the 7th position and a cyano group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[d]thiazole-2-carbonitrile typically involves the cyclization of N-arylcyanothioformamides. A common method employs palladium-catalyzed and copper-assisted C-H functionalization followed by intramolecular C-S bond formation. This reaction is carried out in the presence of air and an inorganic additive such as potassium iodide (KI), yielding the desired product in good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluorobenzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized benzothiazoles .
Aplicaciones Científicas De Investigación
7-Fluorobenzo[d]thiazole-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound is used in the design of novel materials with unique electronic and optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 7-Fluorobenzo[d]thiazole-2-carbonitrile largely depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the fluorine atom and cyano group can enhance the compound’s binding affinity and selectivity towards these targets, influencing pathways involved in disease processes .
Comparación Con Compuestos Similares
Benzothiazole: The parent compound without the fluorine and cyano substitutions.
2-Cyanobenzothiazole: Similar structure but lacks the fluorine atom.
7-Fluorobenzothiazole: Similar structure but lacks the cyano group.
Uniqueness: 7-Fluorobenzo[d]thiazole-2-carbonitrile is unique due to the combined presence of the fluorine atom and cyano group, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C8H3FN2S |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
7-fluoro-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H3FN2S/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H |
Clave InChI |
GKOFZULFHUUVAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)SC(=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B15331251.png)

![5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15331264.png)

![ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B15331272.png)






dimethylsilane](/img/structure/B15331313.png)
![2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one](/img/structure/B15331325.png)
